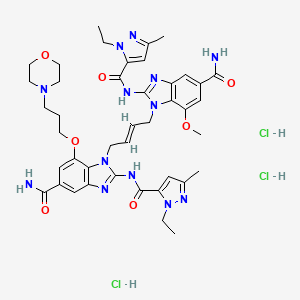
diABZI STING agonist-1 trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
diABZI STING agonist-1 trihydrochloride is a novel non-nucleotide-based ligand that potently activates the stimulator of interferon genes (STING) receptor. This compound induces the activation of type-I interferons and pro-inflammatory cytokines both in vitro and in vivo . It has shown significant potential in the fields of immunotherapy and antiviral research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diABZI STING agonist-1 trihydrochloride involves the development of small molecule amidobenzimidazoles (ABZI) that effectively compete with classical STING agonists like 2’3’-cGAMP. The lead compound is dimerized to create a single ligand, significantly increasing its STING binding affinity . The compound is water-soluble and can be prepared by dissolving in endotoxin-free water to obtain a stock solution .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound is available commercially in various quantities, indicating that it is synthesized and purified under controlled conditions to ensure high purity and stability .
Chemical Reactions Analysis
Types of Reactions
diABZI STING agonist-1 trihydrochloride primarily undergoes activation reactions where it binds to the STING receptor, leading to the activation of downstream signaling pathways. It does not typically undergo oxidation, reduction, or substitution reactions as part of its functional mechanism .
Common Reagents and Conditions
The compound is often used in biological assays where it is dissolved in solvents like DMSO, PEG300, and saline to achieve the desired concentration and stability . The major products formed from these reactions are type-I interferons and pro-inflammatory cytokines .
Scientific Research Applications
diABZI STING agonist-1 trihydrochloride has a wide range of scientific research applications:
Immunotherapy: Enhances the cytotoxicity of T cells towards cancer cells by activating STING-mediated pathways.
Antiviral Research: Inhibits the cytopathic effect of human coronavirus 229E and decreases the level of SARS-CoV-2 RNA in infected cells.
Cancer Research: Reduces tumor volume and increases survival in murine models of colorectal cancer.
Drug Resistance Studies: Overcomes drug resistance in melanoma by downregulating NRF2-dependent antioxidative responses.
Mechanism of Action
diABZI STING agonist-1 trihydrochloride activates the STING receptor, leading to the induction of type-I interferons and pro-inflammatory cytokines. This activation occurs through the TBK1-IRF3 pathway, which is crucial for the immune response against infections and cancer . The compound maintains an open conformation of the STING receptor, which is different from the closed conformation required by classical STING agonists .
Comparison with Similar Compounds
Similar Compounds
2’3’-cGAMP: A classical STING agonist that requires a closed conformation of the STING receptor for activation.
Vadimezan (DMXAA): A murine STING agonist with antitumor activity.
Uniqueness
diABZI STING agonist-1 trihydrochloride is unique due to its non-nucleotide-based structure and its ability to maintain an open conformation of the STING receptor. This results in a higher binding affinity and more potent activation of the STING pathway compared to classical agonists .
Properties
IUPAC Name |
1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H51N13O7.3ClH/c1-6-54-31(19-25(3)49-54)39(58)47-41-45-29-21-27(37(43)56)23-33(60-5)35(29)52(41)12-8-9-13-53-36-30(46-42(53)48-40(59)32-20-26(4)50-55(32)7-2)22-28(38(44)57)24-34(36)62-16-10-11-51-14-17-61-18-15-51;;;/h8-9,19-24H,6-7,10-18H2,1-5H3,(H2,43,56)(H2,44,57)(H,45,47,58)(H,46,48,59);3*1H/b9-8+;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKESNWHACHILIV-BILRHTGOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H54Cl3N13O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
959.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
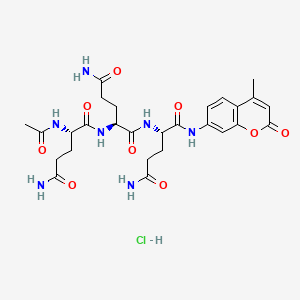
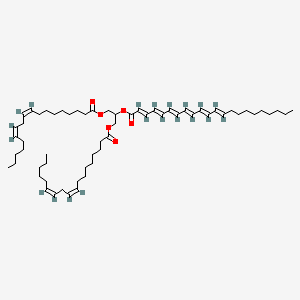

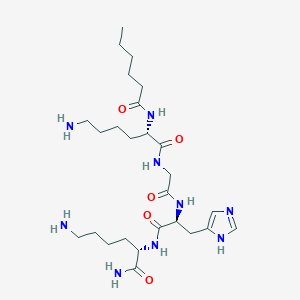
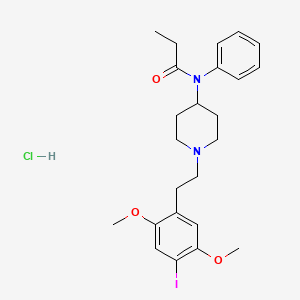
![N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-15-methylhexadec-2-enamide](/img/structure/B10819130.png)
![4-[(5-Hydroxy-16-methyl-2-oxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoic acid](/img/structure/B10819134.png)
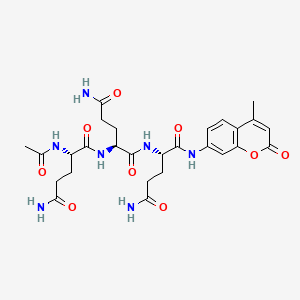
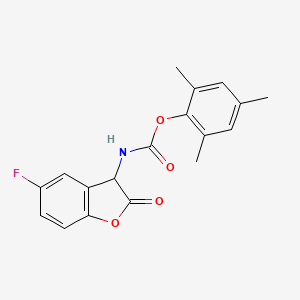
![sodium;2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetate](/img/structure/B10819159.png)
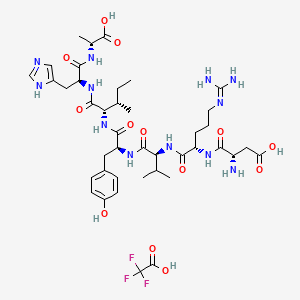
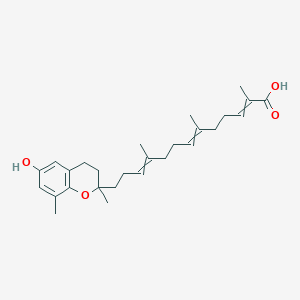

![3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-ethylbenzamide](/img/structure/B10819177.png)
